5-Fluoro-3-hydrazonoindolin-2-one

Overview

Description

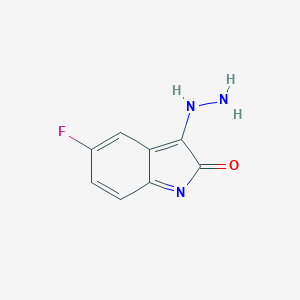

5-Fluoro-3-hydrazonoindolin-2-one is a chemical compound with the molecular formula C8H6FN3O and a molecular weight of 179.15 g/mol . It is an isatin derivative known for its antimicrobial activities . The compound is characterized by the presence of a fluorine atom at the 5-position and a hydrazone group at the 3-position of the indolin-2-one scaffold .

Mechanism of Action

Target of Action

5-Fluoro-3-hydrazonoindolin-2-one is a derivative of isatin, a molecule with significant pharmacological importance . It has been found to exhibit remarkable activity against key proteins such as Staphylococcus aureus protein (PDB ID: 1JIJ), Escherichia coli protein (PDB ID: 1T9U), Pseudomonas aeruginosa protein (PDB ID: 2UV0), and Acinetobacter baumannii protein (PDB ID: 4HKG) . These proteins are involved in various biological processes and are potential targets for antimicrobial and anticancer therapies.

Mode of Action

It is believed to interact with its targets through molecular docking . This interaction can lead to changes in the function of the target proteins, potentially inhibiting their activity and leading to the observed antimicrobial and anticancer effects .

Pharmacokinetics

Adme/t calculations have been performed to gain insights into the potential effects and reactions of these molecules within human metabolism . These properties are crucial in determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent.

Result of Action

This compound has been found to display remarkable activity against the renal cancer cell line UO-31 . Additionally, it exhibited significant cytotoxicity against Candida albicans and Cryptococcus neoformans . These results suggest that the compound’s action leads to the inhibition of cell growth and survival, contributing to its antimicrobial and anticancer effects.

Biochemical Analysis

Cellular Effects

The cellular effects of 5-Fluoro-3-hydrazonoindolin-2-one are primarily observed in its potent anti-proliferative activity against various human cancer cell lines . It has been shown to influence cell function by affecting cell cycle progression and levels of phosphorylated retinoblastoma (Rb) protein in the A-549 cancer cell line .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are required to fully understand its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-hydrazonoindolin-2-one can be achieved through various methods. One common method involves the refluxing of 5-fluoroindolin-2-one in hydrazine hydrate (80%) to yield this compound in high yield . Another method involves the reaction of this compound with sodium ethoxide, although this method results in a very low yield .

Industrial Production Methods

Optimization of reaction conditions, such as temperature and solvent choice, can improve yields and scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-hydrazonoindolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the hydrazone group.

Substitution: The fluorine atom at the 5-position can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

5-Fluoro-3-hydrazonoindolin-2-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds exhibit antiviral activities and share a similar indole scaffold.

3-Hydrazonoindolin-2-one derivatives: These compounds have been studied for their anticancer properties and share the hydrazone group at the 3-position.

Uniqueness

5-Fluoro-3-hydrazonoindolin-2-one is unique due to the presence of both a fluorine atom and a hydrazone group, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .

Biological Activity

5-Fluoro-3-hydrazonoindolin-2-one (CAS Number: 283584-52-1) is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 179.15 g/mol. The compound features a hydrazone functional group attached to an indolin-2-one structure, enhanced by the presence of a fluorine atom at the 5-position. This configuration is significant for its biological and chemical properties, influencing its interaction with various biological targets.

Research indicates that this compound exhibits potent anticancer activity primarily through the induction of apoptosis in cancer cells. The compound's mechanism often involves:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : It has been shown to inhibit CDK2, which plays a crucial role in cell cycle regulation.

- Molecular Docking Studies : These studies suggest potential binding interactions with biomolecules, including proteins involved in cell proliferation and survival pathways.

- Induction of Reactive Oxygen Species (ROS) : The compound may increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells .

In Vitro Studies

A series of in vitro studies have evaluated the anti-proliferative effects of this compound against various human cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 4.37 | |

| HT-29 (Colon) | 2.53 | |

| ZR-75 (Breast) | 2.14 | |

| NCI-H69AR (Multidrug-resistant Lung Cancer) | 16 |

These values indicate that the compound exhibits significant cytotoxicity, outperforming established anticancer drugs like Sunitinib (IC50 = 8.11 µM) .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds known for their biological activities. Below is a comparison highlighting their structural features and notable activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 3-Hydrazinoindolin-2-one | Indole ring with hydrazine moiety | Anticancer properties |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one | Substituted benzyl group enhancing lipophilicity | Anticancer effects |

| N,N'-Hydrazino-bis-isatin derivatives | Contains two isatin moieties | Selective cytotoxicity against cancer cells |

| This compound | Hydrazone group + fluorine at 5-position | Significant anticancer activity |

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct pharmacological profile compared to other similar compounds.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of derivatives based on the hydrazonoindolin-2-one scaffold:

- Study on Induction of Apoptosis : Compounds derived from hydrazonoindolin-2-one showed significant apoptotic effects in MCF-7 and HepG2 cell lines, with IC50 values ranging from 1.0 to 2.4 µM, indicating strong potential as anticancer agents .

- Cell Cycle Analysis : Investigations into cell cycle progression revealed that certain derivatives could effectively disrupt the cell cycle, particularly increasing the population in G2/M phase while promoting apoptosis through elevated levels of pro-apoptotic markers such as Bax and decreased levels of Bcl-2 .

Properties

IUPAC Name |

3-diazenyl-5-fluoro-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10-11,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUZIGMUYFFWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N2)O)N=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468168 | |

| Record name | 5-Fluoro-3-hydrazonoindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283584-52-1 | |

| Record name | 5-Fluoro-3-hydrazonoindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-fluoro-3-hydrazonoindolin-2-one valuable in the development of potential antimicrobial agents?

A: this compound is a versatile building block for creating Schiff base ligands. These ligands readily form complexes with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) []. This complexation can enhance the biological activity of the resulting compounds compared to the original organic molecule. The study highlighted in the provided abstract investigated the antimicrobial properties of such metal complexes against a range of Gram-positive and Gram-negative bacteria and fungal strains [].

Q2: What spectroscopic techniques were used to characterize the this compound derived metal complexes?

A: While the abstract doesn't specify the exact spectroscopic techniques used, it mentions that "physico-chemical characterization" was performed to determine the structure of the synthesized complexes []. This likely includes techniques like:

Q3: What biological activities were investigated for the this compound derived metal complexes?

A: The research explored the in vitro antibacterial and antifungal activities of the synthesized metal complexes []. Specifically, they tested the compounds against:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.